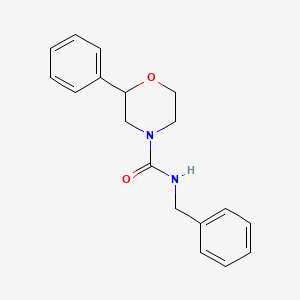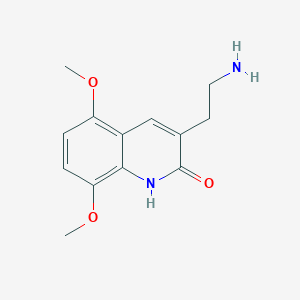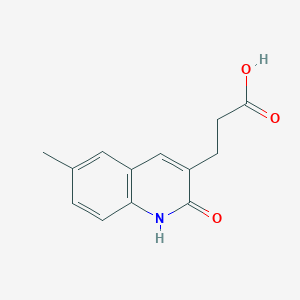
3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a carboxylic acid group attached at the 3rd position and a hydroxy group at the 2nd position of the quinoline ring. Additionally, there is a methoxy group at the 6th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxylic acid group (-COOH), a hydroxy group (-OH), and a methoxy group (-OCH3). The positions of these groups on the ring can significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The hydroxy group could be involved in ether formation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit polarity due to the presence of the hydroxy and methoxy groups .Aplicaciones Científicas De Investigación
MQA has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In particular, MQA has been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation. In addition, MQA has been studied for its potential to protect against oxidative stress and to improve cognitive function in patients with neurodegenerative disorders.
Mecanismo De Acción
The exact mechanism of action of MQA is not yet fully understood. However, it is believed that MQA exerts its effects by interacting with various cellular targets, such as transcription factors, enzymes, and receptor proteins. In particular, MQA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, MQA has been shown to activate the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
MQA has been studied for its biochemical and physiological effects. In particular, MQA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, MQA has been shown to activate the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses. Furthermore, MQA has been shown to reduce oxidative stress and to improve cognitive function in patients with neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQA has several advantages and limitations when used in laboratory experiments. One of the main advantages of using MQA is its low toxicity, which makes it safe for use in experiments. In addition, MQA has been shown to have a wide range of biological activities, which makes it useful for studying a variety of diseases and conditions. However, there are some limitations to using MQA in laboratory experiments. For example, MQA is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
Despite its potential therapeutic applications, there is still much to be learned about the effects of MQA. In particular, further research is needed to determine the exact mechanism of action of MQA and to identify new potential therapeutic targets. In addition, further studies are needed to explore the potential of using MQA in combination with other compounds to treat a variety of diseases and conditions. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing MQA.
Métodos De Síntesis
MQA can be synthesized using a variety of methods. One of the most common methods is the Fischer indole synthesis, which involves the condensation of an aromatic aldehyde and an aromatic amine in the presence of a catalyst. Other methods include the Mannich reaction, the Robinson annulation, and the Ugi reaction. In addition, MQA can also be synthesized using a variety of biotechnological methods, such as microbial fermentation and plant cell cultures.
Safety and Hazards
Propiedades
IUPAC Name |
3-(6-methoxy-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-10-3-4-11-9(7-10)6-8(13(17)14-11)2-5-12(15)16/h3-4,6-7H,2,5H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTXBQWRASGBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)


![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine](/img/structure/B6524636.png)


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)